molecular formula C20H17NO4 B1408361 3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid CAS No. 1260640-88-7

3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid

Cat. No. B1408361
CAS RN: 1260640-88-7
M. Wt: 335.4 g/mol
InChI Key: BOBHRHQCEKNERT-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid” is a complex organic molecule. It contains a quinoline moiety, which is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using a wide range of protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . It is an essential segment of both natural and synthetic compounds .


Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best . Yalgin and co-workers reported the synthesis of 2-methylquinoline .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Quinoline derivatives, such as 3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid, are essential scaffolds in medicinal chemistry. They are often used as building blocks for the synthesis of compounds with potential biological and pharmaceutical activities . The versatility of the quinoline ring allows for the creation of diverse molecules that can interact with various biological targets.

Synthesis of Biologically Active Compounds

Recent advances in synthetic organic chemistry have highlighted the importance of quinoline and its analogues in the synthesis of biologically active compounds . The compound can be utilized to create new molecules that may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Photocatalytic Applications

Quinoline derivatives are also significant in photocatalytic applications. An unconventional photocatalytic approach to the synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been reported . This method, which could potentially be applied to our compound of interest, offers a greener alternative to conventional synthesis with high yield and no undesirable by-products.

Environmental Impact Reduction

In the context of green chemistry, the compound’s synthesis and functionalization methods are being explored to reduce environmental impact. The focus is on developing protocols that minimize the use of hazardous reagents and promote safer, more sustainable practices .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is expected that future research will continue to focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

properties

IUPAC Name

3-oxo-3-phenylmethoxy-2-(quinolin-4-ylmethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-19(23)17(20(24)25-13-14-6-2-1-3-7-14)12-15-10-11-21-18-9-5-4-8-16(15)18/h1-11,17H,12-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBHRHQCEKNERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=NC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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